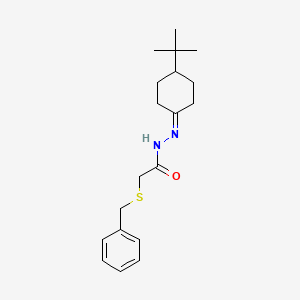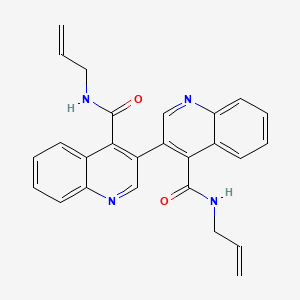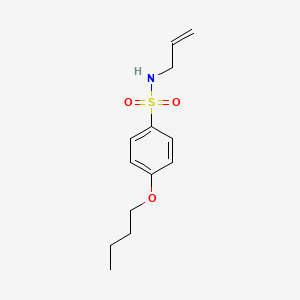![molecular formula C19H20N2O3 B5171067 4-[(2-isopropylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5171067.png)
4-[(2-isopropylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-isopropylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of quinoxaline derivatives, which have shown promising results in various biomedical fields.
Wissenschaftliche Forschungsanwendungen
4-[(2-isopropylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone has been extensively studied for its potential therapeutic applications in various biomedical fields. Some of the most notable applications include its potential as an anti-tumor agent, anti-inflammatory agent, and anti-viral agent. In addition, this compound has also shown potential as an anti-diabetic agent and as a neuroprotective agent.
Wirkmechanismus
The exact mechanism of action of 4-[(2-isopropylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, studies have suggested that this compound may exert its therapeutic effects through various pathways, including inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory pathways.
Biochemical and Physiological Effects:
Studies have shown that 4-[(2-isopropylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone can exert various biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve glucose metabolism. In addition, this compound has also been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-[(2-isopropylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone in lab experiments is its high purity and good yields. In addition, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 4-[(2-isopropylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone. One direction is to further investigate its potential as an anti-tumor agent, anti-inflammatory agent, and anti-viral agent. Another direction is to explore its potential as an anti-diabetic agent and neuroprotective agent. In addition, future research can focus on optimizing the synthesis method for this compound and investigating its potential toxicity in greater detail. Finally, studies can also explore the potential of this compound in combination therapy with other drugs for enhanced therapeutic effects.
Conclusion:
In conclusion, 4-[(2-isopropylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone is a promising chemical compound with potential therapeutic applications in various biomedical fields. Its synthesis method is relatively simple and yields high purity, making it an attractive compound for lab experiments. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity. However, the current research suggests that this compound has great potential as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of 4-[(2-isopropylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone can be achieved through various methods. One of the most commonly used methods is the reaction of 2-isopropylphenol with ethyl 2-chloroacetate, followed by cyclization with o-phenylenediamine. Another method involves the reaction of 2-isopropylphenol with chloroacetyl chloride, followed by cyclization with o-phenylenediamine. Both methods have been reported to yield high purity and good yields.
Eigenschaften
IUPAC Name |
4-[2-(2-propan-2-ylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13(2)14-7-3-6-10-17(14)24-12-19(23)21-11-18(22)20-15-8-4-5-9-16(15)21/h3-10,13H,11-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGOSLOLZZBZNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-(propan-2-yl)phenoxy]acetyl}-3,4-dihydroquinoxalin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxyethyl 2,7,7-trimethyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5170988.png)
![N-[3-(1H-pyrazol-1-yl)benzyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5170990.png)


![2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(6-methyl-2-pyridinyl)ethyl]acetamide](/img/structure/B5171006.png)







![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[(3-isopropyl-5-isoxazolyl)methyl]-3-isoxazolecarboxamide](/img/structure/B5171072.png)
![2-[(4-iodobenzoyl)amino]-N-isopropylbenzamide](/img/structure/B5171080.png)